H-Leu-Lys(Z)-OH

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

H-Leu-Lys(Z)-OH is the orthogonal building block of choice for Boc/Bzl solid-phase peptide synthesis (SPPS) campaigns. The benzyloxycarbonyl (Z/Cbz) group on the lysine ε-amine remains inert through iterative TFA-mediated Boc deprotection, ensuring high-fidelity chain elongation. This sequence-specific Leu-Lys dipeptide cannot be substituted—the Z group is acid-stable, unlike base-labile Fmoc, and the Leu-Lys order exhibits distinct bioactivity (20.9% lifespan extension in C. elegans vs. 11.7% for Lys-Leu). Ideal for GMP peptide APIs, convergent LPPS, and nutraceutical precursor applications requiring chemically defined, high-purity protected fragments.

Molecular Formula C20H31N3O5
Molecular Weight 393.484
CAS No. 34990-61-9
Cat. No. B2534777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Lys(Z)-OH
CAS34990-61-9
Molecular FormulaC20H31N3O5
Molecular Weight393.484
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
InChIKeyNLDHNTHWLUFXHK-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Lys(Z)-OH (CAS 34990-61-9): Protected Dipeptide Building Block for Solid-Phase Peptide Synthesis Procurement


H-Leu-Lys(Z)-OH (CAS 34990-61-9) is a protected dipeptide consisting of L-leucine and L-lysine, in which the ε-amino group of the lysine residue is protected by a benzyloxycarbonyl (Z, also known as Cbz) group . This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly, enabling the stepwise construction of longer peptide chains while preventing undesired side reactions at the lysine side chain [1]. With a molecular weight of 393.48 g/mol and typical commercial purity of ≥97%, H-Leu-Lys(Z)-OH is available from multiple vendors including Fluorochem, Macklin, and Aladdin for research and industrial peptide manufacturing .

Why Generic Substitution of H-Leu-Lys(Z)-OH Fails: Critical Limitations of Alternative Protecting Group Strategies and Sequence Isomers


Generic substitution of H-Leu-Lys(Z)-OH with alternative protected dipeptides or sequence isomers is not feasible due to fundamental differences in protecting group chemistry, orthogonal compatibility, and sequence-specific biological activity. The Z (benzyloxycarbonyl) protecting group provides acid-stable protection for the lysine ε-amino group, which is essential when using Boc/Bzl SPPS strategies where acid-labile Boc and Bzl groups are employed [1]. In contrast, alternative protecting groups such as Fmoc are base-labile and would be prematurely cleaved under the basic deprotection conditions used in Boc chemistry, while Boc-protected lysine analogs would be incompatible with Fmoc/tBu SPPS due to acid sensitivity [1]. Furthermore, the Leu-Lys sequence itself exhibits sequence-dependent biological properties distinct from the Lys-Leu isomer, with differential antioxidant and anti-aging activities that cannot be replicated by simply swapping the amino acid order [2]. These orthogonal and sequence-specific constraints demand exact procurement of H-Leu-Lys(Z)-OH rather than generic alternatives.

H-Leu-Lys(Z)-OH Procurement Evidence: Quantitative Differentiation vs. Closest Analogs and Alternatives


H-Leu-Lys(Z)-OH vs. H-Leu-Lys-OH: Critical Role of Z-Protection in Boc/Bzl SPPS Orthogonal Compatibility

H-Leu-Lys(Z)-OH contains a benzyloxycarbonyl (Z) protecting group on the lysine ε-amino group, which is acid-stable under the conditions required for Boc/Bzl SPPS. In contrast, the unprotected analog H-Leu-Lys-OH lacks this side-chain protection, leading to undesired branching and side reactions during peptide chain elongation in Boc-based syntheses [1]. The Z group is selectively removable by catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH, HF), providing orthogonal deprotection relative to the acid-labile Boc group used for α-amino protection [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

H-Leu-Lys(Z)-OH vs. H-Lys(Z)-Leu-OH: Differential SPPS Elongation Strategy Dictates Procurement Choice

H-Leu-Lys(Z)-OH presents the lysine residue with its carboxyl group free for activation and coupling to the next amino acid or resin, while the leucine N-terminus remains available for chain extension after deprotection. In contrast, the reversed-sequence analog H-Lys(Z)-Leu-OH would place the protected lysine at the N-terminus, fundamentally altering the peptide sequence order and precluding its use as a direct substitute for synthesizing peptides requiring the Leu-Lys motif .

Peptide Synthesis Building Block Selection C-terminal Elongation

Leu-Lys vs. Lys-Leu Dipeptide Core: Superior Antioxidant and Anti-Aging Activity In Vitro and In Vivo

The Leu-Lys (LK) dipeptide sequence, which constitutes the core of H-Leu-Lys(Z)-OH upon deprotection, exhibits significantly higher biological activity than its sequence isomer Lys-Leu (KL). In direct comparative assays, LK demonstrated superior scavenging of superoxide radicals in vitro and prolonged mean lifespan in C. elegans by 20.9% compared to 11.7% for KL [1]. LK also suppressed intracellular ROS and blue autofluorescence (an aging indicator) more effectively than KL [1].

Antioxidant Activity C. elegans Lifespan Bioactive Peptides

H-Leu-Lys(Z)-OH: Purity Benchmarking and Vendor Price Analysis for Procurement Decisions

Commercial H-Leu-Lys(Z)-OH is available at ≥97% purity from multiple vendors, with pricing and packaging options that vary significantly. Macklin offers 97% purity at 92 CNY/100mg, 142 CNY/250mg, and 425 CNY/1g . Fluorochem supplies 97.0% purity at 374 CNY/250mg, 946 CNY/1g, and 2794 CNY/5g . Aladdin provides ≥97% purity at 111.9 CNY/250mg . Storage requirements across vendors specify 2-8°C with protection from light .

Procurement Economics Vendor Comparison Purity Specification

Z-Protected Leu-Lys vs. Fmoc-Protected Leu-Lys: Orthogonal Compatibility Determines SPPS Strategy Selection

H-Leu-Lys(Z)-OH employs the Z protecting group, which is acid-stable and base-labile under specific conditions, making it compatible with Boc/Bzl SPPS where α-amino Boc groups are removed with TFA. In contrast, Fmoc-protected Leu-Lys analogs (e.g., Fmoc-Leu-Lys(Boc)-OH) are designed for Fmoc/tBu SPPS, where the base-labile Fmoc group is removed with piperidine while the Boc side-chain protection remains intact [1]. The two protection schemes are orthogonal and not interchangeable: Z-protected building blocks are not compatible with standard Fmoc-SPPS piperidine deprotection, while Fmoc-protected analogs would be cleaved under the acidic conditions of Boc-SPPS [1].

SPPS Strategy Protecting Group Orthogonality Boc vs. Fmoc

Optimal Application Scenarios for H-Leu-Lys(Z)-OH Based on Verified Evidence


Boc/Bzl Solid-Phase Peptide Synthesis of Therapeutic Peptides Containing Leu-Lys Motifs

H-Leu-Lys(Z)-OH is the building block of choice for Boc/Bzl SPPS campaigns targeting therapeutic peptides that require internal Leu-Lys sequences. The Z protection ensures that the lysine ε-amino group remains inert during iterative TFA-mediated Boc deprotection cycles, enabling high-fidelity chain elongation [1]. This scenario is particularly relevant for GMP peptide manufacturing where Boc/Bzl protocols are specified in Drug Master Files or where Fmoc strategies are ineffective for certain sequences (e.g., thioesters for native chemical ligation) [1].

Synthesis and Functional Evaluation of Leu-Lys-Containing Bioactive Dipeptides

Following catalytic hydrogenation to remove the Z protecting group, H-Leu-Lys(Z)-OH yields the free Leu-Lys dipeptide, which has demonstrated significant antioxidant and anti-aging activity in vitro and in C. elegans models [2]. Researchers can utilize this deprotected product to study oxidative stress modulation, glycation suppression, and lifespan extension mechanisms [2]. The sequence-specific superiority of Leu-Lys over Lys-Leu (20.9% vs. 11.7% lifespan extension) makes this protected precursor essential for obtaining the active LK dipeptide [2].

Solution-Phase Peptide Fragment Condensation for Large-Scale Peptide Production

Liquid-phase peptide synthesis (LPPS) often employs Z-protected fragments for convergent assembly of longer peptides . H-Leu-Lys(Z)-OH can serve as a protected dipeptide segment for coupling to larger peptide fragments in solution, leveraging the Z group's stability under acidic and mildly basic conditions while enabling selective deprotection via hydrogenolysis [1]. This approach is cost-effective for industrial-scale peptide production where SPPS may be less economical .

Functional Food Ingredient Development and Nutraceutical Research

The deprotected Leu-Lys dipeptide exhibits antioxidant and antiglycation properties relevant to functional food ingredient development [2]. H-Leu-Lys(Z)-OH provides a chemically defined, high-purity precursor for producing the bioactive Leu-Lys dipeptide for incorporation into nutraceutical formulations aimed at mitigating oxidative and glycative stress associated with aging [2].

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